Product packaging for C10H2Co2F12O4+2(Cat. No.:CAS No. 14781-45-4)

C10H2Co2F12O4+2

カタログ番号: B084446
CAS番号: 14781-45-4
分子量: 531.97 g/mol
InChIキー: UIIKKGKIICOZQC-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Copper(II) hexafluoroacetylacetonate ([Cu(hfacac)₂]) is a coordination complex where the copper(II) ion is chelated by two hexafluoroacetylacetonate (hfacac) ligands. The hfacac ligand, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, is a fluorinated β-diketonate characterized by strong electron-withdrawing trifluoromethyl groups. This fluorination enhances the ligand’s stability, Lewis acidity, and volatility compared to non-fluorinated analogs like acetylacetonate (acac) .

[Cu(hfacac)₂] is widely employed in:

  • Organic synthesis: As a catalyst for carbenoid generation, oxonium ylide formation, and [2,3]-sigmatropic rearrangements in α-diazo ketones .
  • Coordination chemistry: Forms stable complexes with nitroxides, pyridines, and alkoxyamines due to its coordinative unsaturation and strong Lewis acidity .
  • Materials science: Serves as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper films, leveraging its thermal stability and volatility .
  • Magnetic materials: Used in synthesizing quasi-one-dimensional polymers and molecular magnets with nitronyl nitroxides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2Co2F12O4+2 B084446 C10H2Co2F12O4+2 CAS No. 14781-45-4

特性

CAS番号

14781-45-4

分子式

C10H2Co2F12O4+2

分子量

531.97 g/mol

IUPAC名

bis(cobalt(2+));bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate)

InChI

InChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2

InChIキー

UIIKKGKIICOZQC-UHFFFAOYSA-L

異性体SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu]

正規SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

他のCAS番号

14781-45-4

ピクトグラム

Irritant

製品の起源

United States

科学的研究の応用

Chemical Vapor Deposition

Overview :
Copper(II) hexafluoroacetylacetonate is primarily utilized as a precursor in chemical vapor deposition (CVD) processes for producing copper films. Its low melting point allows it to be used effectively as a liquid precursor at common evaporation temperatures, which is advantageous for various deposition techniques.

Key Findings :

  • CVD of Copper Films : Research indicates that various alcohol adducts of Cu(hfac)₂ can be synthesized and used to deposit metallic copper films. For instance, the adduct Cu(hfac)₂·i-PrOH has been identified as particularly effective, yielding an average growth rate of 1.3 μm/hr under hydrogen atmosphere, significantly outperforming other copper(II) precursors .
  • Surface Interactions : Studies have shown that the surface reactivity of Cu(hfac)₂ on different substrates such as highly ordered pyrolytic graphite (HOPG) can lead to varied deposition behaviors. The presence of surface defects enhances copper deposition efficiency, leading to the formation of nanoparticles .

Photocatalysis and Molecular Electronics

Applications in Photocatalysis :
Copper(II) hexafluoroacetylacetonate has been investigated for its potential in photocatalytic applications. Its ability to form stable complexes with oxide surfaces like TiO₂ enables it to act as a catalyst for various reactions under light irradiation.

  • Nanoparticle Formation : When adsorbed on TiO₂ surfaces, Cu(hfac)₂ decomposes upon heating, resulting in the formation of copper nanoparticles. These nanoparticles exhibit unique properties that can be harnessed for photocatalytic processes .

Coordination Chemistry

Complex Formation :
Cu(hfac)₂ serves as a precursor for synthesizing various coordination complexes. Its reactivity with ligands has been explored extensively to develop new materials with tailored properties.

  • Nitroxide Complexes : Research into the reaction of Cu(hfac)₂ with nitroxides has led to the formation of new complexes that exhibit interesting magnetic and electronic properties . These complexes have potential applications in spintronics and molecular electronics.

Material Science Applications

Thin Film Technologies :
The unique properties of Cu(hfac)₂ make it suitable for applications in thin film technologies, including:

  • Adhesion Improvement : The use of alcohol adducts during CVD processes not only enhances the growth rate but also improves the adhesion of copper films to substrates such as titanium nitride (TiN) . This is crucial for electronic device fabrication where film integrity is paramount.

Data Summary

Application AreaKey Findings
Chemical Vapor DepositionEffective precursor for copper films; high growth rates with alcohol adducts .
PhotocatalysisForms stable nanoparticles on TiO₂; useful for photocatalytic reactions .
Coordination ChemistryReacts with ligands to form complexes with potential electronic applications .
Material ScienceImproves adhesion and growth rates in thin film technologies .

類似化合物との比較

Table 1: Key Structural Differences in Copper β-Diketonates

Compound Ligand Structure Fluorination Lewis Acidity Solubility in Weakly Polar Media
[Cu(hfacac)₂] CF₃-substituted β-diketonate Yes High High
Copper(II) acetylacetonate CH₃-substituted β-diketonate No Moderate Low
Cu(thd)₂ Bulky tert-butyl groups No Low Very low

Key Insights :

  • Fluorination in [Cu(hfacac)₂] increases Lewis acidity and solubility in non-polar solvents, making it superior for catalytic and CVD applications compared to [Cu(acac)₂] .
  • Bulky ligands in Cu(thd)₂ reduce reactivity and volatility, limiting its use in ALD .

Catalytic Performance in Organic Reactions

Table 2: Catalyst Efficiency in Ylide Rearrangement Reactions

Catalyst Substrate Yield (%) Selectivity (E:Z) Reference
[Cu(hfacac)₂] α-Diazo ketone 61 3:2
Dirhodium(II) tetraacetate α-Diazo-β-ketoester 85+ Not reported
[Cu(acac)₂] α-Diazo ketone 55 Dominant [1,4]-shift

Key Insights :

  • [Cu(hfacac)₂] provides moderate yields but unique selectivity in forming bicyclic ethers, whereas dirhodium catalysts offer higher yields but lack detailed selectivity data .
  • [Cu(acac)₂] favors [1,4]-shift pathways, highlighting the fluorinated ligand’s role in directing reaction mechanisms .

Performance in Thin-Film Deposition

Table 3: ALD Growth Rates of Copper Films Using β-Diketonate Precursors

Precursor Ligand Size (Å) Growth Rate (Å/cycle) Deposition Temperature (°C)
[Cu(hfacac)₂] ~5.2 0.8 200–300
[Cu(acac)₂] ~4.1 0.5 250–350
Cu(thd)₂ ~7.3 0.3 300–400

Key Insights :

  • Smaller ligands (e.g., acac) allow higher precursor surface mobility but lower growth rates due to steric effects.
  • [Cu(hfacac)₂] balances ligand size and volatility, enabling efficient deposition at moderate temperatures .

Coordination Chemistry and Magnetic Behavior

  • Copper(II) vs. Zinc(II) Complexes : [Cu(hfacac)₂] forms paramagnetic complexes with nitroxides, enabling spin-spin interactions critical for magnetic materials. In contrast, diamagnetic Zn(hfacac)₂ complexes lack magnetic activity but are useful for structural studies .
  • Terbium(III) Complexes : Unlike [Cu(hfacac)₂], terbium β-diketonates coordinate exclusively via nitroxyl moieties, limiting their utility in polymer magnet synthesis .

Etching and Volatility in Semiconductor Processing

  • Volatility: [Cu(hfacac)₂] forms volatile Cu(hfacac)ₓ species during plasma etching, enabling residue-free etching at 90–160°C. Non-fluorinated analogs (e.g., acac) require higher temperatures and leave non-volatile residues .
  • Sidewall Etching Profiles : [Cu(hfacac)₂]-based processes produce slanted sidewalls (~30°), whereas halogen-based etchants yield vertical profiles but require post-treatment to remove copper halides .

準備方法

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, reaction duration, and atmospheric control. Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance ligand solubility and reaction kinetics, achieving yields exceeding 85%. Prolonged stirring (≥24 hours) under oxygen-free conditions prevents oxidation of the Cu²⁺ center, which could lead to byproducts such as copper(I) complexes. Thermal degradation studies reveal that Cu(hfac)₂ exhibits a melting point of 130–134°C, with decomposition onset observed at 220°C.

Alternative Methods Using Copper(II) Chloride

Copper(II) chloride (CuCl₂) serves as an alternative precursor, particularly in aqueous or ethanolic systems. In this method, a 1:2 molar ratio of CuCl₂ to Hhfac is dissolved in ethanol, followed by the addition of a base such as sodium hydroxide to deprotonate the β-diketone. The reaction proceeds via ligand substitution, as shown in Eq. (2):

CuCl2+2Hhfac+2OHCu(hfac)2+2Cl+2H2O\text{CuCl}2 + 2 \, \text{Hhfac} + 2 \, \text{OH}^- \rightarrow \text{Cu(hfac)}2 + 2 \, \text{Cl}^- + 2 \, \text{H}_2\text{O}

The resulting solution is concentrated under reduced pressure and refrigerated to precipitate Cu(hfac)₂ as a blue-green powder. Ethanol–dichloromethane (1:1 v/v) is the preferred recrystallization solvent, yielding products with >98% purity as verified by complexometric titration. Challenges associated with this method include the hygroscopic nature of CuCl₂, which necessitates rigorous drying of reagents to prevent hydrate formation.

Purification and Crystallization Techniques

Post-synthetic purification is critical for removing residual ligands and inorganic salts. Column chromatography on silica gel with hexane–ethyl acetate (2:3 v/v) eluent effectively separates Cu(hfac)₂ from polymeric byproducts. Alternatively, fractional crystallization from ethanol–CH₂Cl₂ mixtures produces single crystals suitable for X-ray diffraction studies. Thermogravimetric analysis (TGA) of the purified compound shows a mass loss of 3–5% at 100–120°C, corresponding to the evaporation of lattice water molecules.

Table 1: Comparative Analysis of Cu(hfac)₂ Synthesis Methods

MethodStarting MaterialSolventReaction TimeYield (%)Purity (%)Reference
CuO + HhfacCuOCH₂Cl₂24 h7098
CuCl₂ + Hhfac + NaOHCuCl₂Ethanol12 h8595
Supercritical CO₂Cu(hfacac)₂scCO₂4–24 h9099

Characterization and Analytical Data

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic vibrational modes of the β-diketonate ligand. Strong absorptions at 1652 cm⁻¹ and 1601 cm⁻¹ correspond to the symmetric and asymmetric stretching of the coordinated carbonyl groups, respectively. The absence of free Hhfac is confirmed by the lack of O–H stretches above 3000 cm⁻¹.

Thermal Stability

Differential scanning calorimetry (DSC) reveals an endothermic peak at 152–154°C, attributed to the loss of crystalline water. The anhydrous form remains stable up to 220°C, beyond which decomposition into CuF₂ and volatile fluorocarbon fragments occurs.

Table 2: Physicochemical Properties of Cu(hfac)₂

PropertyValueReference
Molecular formulaC₁₀H₂CuF₁₂O₄·xH₂O
Molecular weight477.65 g/mol
Melting point130–134°C
IR (ν(C=O))1652 cm⁻¹, 1601 cm⁻¹
Elemental analysis (Cu)12.0–14.0%

Industrial-Scale Production and Applications

Industrial synthesis of Cu(hfac)₂ employs continuous-flow reactors to optimize heat and mass transfer, achieving batch sizes exceeding 10 kg. The compound’s volatility and thermal stability make it ideal for CVD applications, where it decomposes at 200–300°C to deposit high-purity copper films. Recent advancements include its use in supercritical CO₂-based synthesis of metal-organic frameworks (MOFs), where Cu(hfac)₂ acts as a nodal building block .

Q & A

Q. What are the optimal conditions for using Copper(II) hexafluoroacetylacetonate in atomic layer deposition (ALD) of copper nitride (Cu₃N)?

Copper(II) hexafluoroacetylacetonate is used as a precursor in ALD with water and ammonia as co-reactants. The process involves sublimation of the precursor in a multi-zone hot-wall reactor, where temperatures are controlled to ensure precursor stability (60–120°C for sublimation zones, 160–200°C for deposition). Water in the precursor hydrate influences film stoichiometry, and ammonia acts as a nitrogen source. Adjusting pulse durations (e.g., 1–2 s for precursor, 0.5–1 s for co-reactants) and purge times (5–10 s) minimizes gas-phase reactions, ensuring layer-by-layer growth. Residual carbon content is reduced by optimizing precursor-to-reactant ratios .

Q. How does the presence of water in Copper(II) hexafluoroacetylacetonate affect its decomposition during chemical vapor deposition (CVD)?

Traces of water in the precursor can form clusters during sublimation, altering decomposition pathways. In CVD, water acts as an oxidizing agent, promoting ligand removal and reducing carbon contamination. Studies using thermogravimetric analysis (TGA) and mass spectrometry reveal that water co-sublimation with Cu(hfac)₂ enhances precursor volatility but may introduce oxygen into films if not controlled. Isothermal adsorption experiments suggest water competes with hfac ligands on substrate surfaces, influencing nucleation density .

Q. What spectroscopic techniques are used to characterize the electronic structure of Copper(II) hexafluoroacetylacetonate in coordination complexes?

X-ray photoelectron spectroscopy (XPS) is critical for analyzing the Cu 2p₃/₂ and satellite structures. The satellite intensity (~940–945 eV) correlates with ligand field strength, where hexafluoroacetylacetonate’s electron-withdrawing fluorine atoms increase charge transfer compared to non-fluorinated β-diketonates. Fourier-transform infrared (FTIR) spectroscopy identifies ligand vibrations (e.g., C=O at 1650–1670 cm⁻¹, C-F at 1150–1250 cm⁻¹), while electron paramagnetic resonance (EPR) confirms the paramagnetic Cu(II) center .

Advanced Research Questions

Q. How can low copper content (<15 at.%) in focused electron beam-induced deposition (FEBID) using Copper(II) hexafluoroacetylacetonate be addressed?

FEBID with this precursor typically yields low-purity deposits due to incomplete ligand dissociation. Post-deposition purification via atomic hydrogen (H*) or oxygen (O*) exposure at 300–400°C removes residual carbon and fluorine, increasing copper content to >90 at.%. Alternatively, substrate cooling during deposition (-50°C to -100°C) reduces ligand mobility, promoting ligand desorption under electron beam irradiation. Energy-dispersive X-ray spectroscopy (EDX) and transmission electron microscopy (TEM) are used to quantify purification efficacy .

Q. How do oxidation and ligand-exchange steps in thermal atomic layer etching (ALE) of copper using this precursor influence surface uniformity?

Thermal ALE involves cyclic oxidation (e.g., O₂ or H₂O) followed by hexafluoroacetylacetonate exposure. Oxidation converts surface Cu to CuO, which reacts with hfac ligands to form volatile Cu(hfac)₂O species. Etching rates depend on oxidation temperature (150–250°C) and ligand pulse duration (1–5 s). Over-etching is mitigated by limiting oxidation depth to <1 nm per cycle. X-ray reflectivity (XRR) and atomic force microscopy (AFM) confirm sub-nm roughness and uniformity .

Q. How can contradictory data on precursor sublimation behavior (e.g., water co-sublimation vs. independent sublimation) be resolved experimentally?

Contradictions arise from differences in experimental setups (e.g., static vs. flow systems). In situ quadrupole mass spectrometry (QMS) during sublimation at 80–120°C under vacuum detects water and Cu(hfac)₂ fragments, confirming cluster formation. Controlled humidity experiments (0–10% RH) coupled with TGA quantify water’s role in mass loss profiles. Computational studies (DFT) model ligand-water interactions to predict sublimation pathways .

Q. In plasma etching, how does hexafluoroacetylacetonate compare to thermal methods in achieving anisotropic copper etching?

Plasma etching (e.g., CH₃COOH/Ar mixtures) generates reactive species that oxidize Cu to Cu(hfac)₂, which volatilizes at lower temperatures (50–100°C) than thermal ALE (150–250°C). However, plasma-induced ion bombardment can cause sidewall tapering (~30° vs. >80° for thermal ALE). Secondary ion mass spectrometry (SIMS) identifies residual fluorine on plasma-etched surfaces, requiring post-etch cleaning with H₂ plasma or HCl rinsing .

Data Contradiction Analysis

Q. Why do some studies report higher carbon contamination in ALD films despite using high-purity Copper(II) hexafluoroacetylacetonate?

Carbon incorporation arises from incomplete ligand decomposition during low-temperature ALD (<200°C). Time-resolved in situ FTIR shows residual C-F bonds persist below 180°C. Increasing deposition temperature (220–250°C) or adding H₂ co-flow enhances ligand fragmentation, reducing carbon to <2 at.% (measured by XPS). Contradictory reports may stem from differences in reactor design (hot-wall vs. cold-wall) affecting thermal gradients .

Methodological Recommendations

  • For ALD/CVD: Use in situ QMS to monitor precursor fragmentation and adjust pulse sequences.
  • For FEBID: Combine cryogenic deposition with post-growth annealing in H₂/N₂ atmospheres.
  • For etching: Pair thermal ALE with ellipsometry for real-time thickness monitoring.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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